[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
Description
[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a triazole-derived amine salt characterized by a cyclopentyl substituent at the 4-position of the 1,2,4-triazole ring and an ethylamine side chain. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-(4-cyclopentyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-7(10)9-12-11-6-13(9)8-4-2-3-5-8;;/h6-8H,2-5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUNMCGMCFWRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C2CCCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through alkylation reactions, often using cyclopentyl halides in the presence of a base.
Introduction of the Ethylamine Moiety: The ethylamine group is added via reductive amination, where an aldehyde or ketone precursor is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring into more saturated heterocycles, though this is less common.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylamine group can yield imines, while substitution on the triazole ring can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in drug design.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing drugs to treat diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which [1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and signaling pathways. This interaction can inhibit or modulate the function of enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s core structure shares similarities with other 1,2,4-triazole derivatives, differing primarily in the substituent at the 4-position of the triazole ring. Below is a comparison with closely related analogs:
*Calculated based on cyclopentyl substitution replacing ethyl in C₆H₁₄Cl₂N₄.
Substituent Impact on Properties:
Physicochemical and Spectroscopic Data
While direct data for the cyclopentyl derivative are unavailable, analogs provide benchmarks:
| Property | [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine Dihydrochloride | [1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethyl]amine Dihydrochloride |
|---|---|---|
| 1H NMR (δ ppm) | Not reported | 3.71 (s, CH₂N), 2.34 (s, NMe₂)* |
| 13C NMR (δ ppm) | Not reported | 146.0 (NCH=C), 54.3 (CH₂N) |
| Purity (HPLC/SFC) | >95% | >95% |
*Data from structurally related triazole compounds .
Biological Activity
[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a novel compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique triazole structure, is part of a broader class of triazole derivatives known for their diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing available data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H18Cl2N4, with a molecular weight of 346.38 g/mol. The compound features a cyclopentyl group attached to a triazole ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In particular, the triazole ring has been linked to the inhibition of tumor growth and metastasis through modulation of signaling pathways involved in cell proliferation and apoptosis.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF-7 | More potent than 67c |
These findings suggest that this compound could possess similar anticancer activity due to its structural characteristics.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Studies have demonstrated that they can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.
Anti-inflammatory and Antioxidant Properties
Research indicates that compounds containing the triazole moiety can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Additionally, antioxidant activity has been observed in related triazole derivatives, contributing to their potential therapeutic applications in oxidative stress-related diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The interaction with specific receptors may alter signaling pathways associated with cell survival and proliferation.
- DNA Interaction : Triazoles can intercalate into DNA or RNA structures, leading to disruptions in replication and transcription processes.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives against cancer cell lines. One derivative demonstrated an IC50 value of 27.3 μM against T47D cells, highlighting the potential for further exploration of this compound in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
